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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane. Due to the limited availability of

spectroscopic data specifically for the (S)-enantiomer, this document primarily presents data for

the racemic mixture of 1,2-Epoxytetradecane. It is crucial to note that while the gross structural

features will be identical, subtle differences in spectra may be observed when using chiral

spectroscopic techniques. This guide is intended to serve as a foundational resource for

researchers working with this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-Epoxytetradecane.

Table 1: ¹H NMR Spectroscopic Data of 1,2-
Epoxytetradecane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 m 1H Oxirane CH

~2.7 t 1H Oxirane CH₂

~2.4 dd 1H Oxirane CH₂

~1.5 m 2H
CH₂ adjacent to

oxirane

1.2-1.4 m 20H -(CH₂)₁₀-

0.88 t 3H -CH₃

Note: Data is for the racemic mixture. In the presence of a chiral shift reagent, splitting of the

oxirane proton signals would be expected for the (S)- and (R)-enantiomers.

Table 2: ¹³C NMR Spectroscopic Data of 1,2-
Epoxytetradecane
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Chemical Shift (δ) ppm Assignment

~52.4 Oxirane CH

~47.1 Oxirane CH₂

~32.6 CH₂ adjacent to oxirane

~31.9 -(CH₂)₁₀-

~29.7 -(CH₂)₁₀-

~29.6 -(CH₂)₁₀-

~29.4 -(CH₂)₁₀-

~29.3 -(CH₂)₁₀-

~26.1 -(CH₂)₁₀-

~22.7 -(CH₂)₁₀-

14.1 -CH₃

Note: Data is for the racemic mixture.

Table 3: Infrared (IR) Spectroscopic Data of 1,2-
Epoxytetradecane

Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H stretch (alkane)

2854 Strong C-H stretch (alkane)

1466 Medium C-H bend (alkane)

1250 Medium
C-O stretch (epoxide, ring

breathing)

913 Medium
Epoxide ring C-O symmetric

stretch

835 Medium Epoxide ring C-H bend
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Table 4: Mass Spectrometry (MS) Data of 1,2-
Epoxytetradecane

m/z Relative Intensity (%) Assignment

212 < 5 [M]⁺ (Molecular Ion)

183 ~ 10 [M - C₂H₅]⁺

111 ~ 30 [C₈H₁₅]⁺

97 ~ 50 [C₇H₁₃]⁺

83 ~ 70 [C₆H₁₁]⁺

71 ~ 80 [C₅H₁₁]⁺

57 ~ 90 [C₄H₉]⁺

43 100 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,2-Epoxytetradecane (5-10 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to

the solvent peak of CDCl₃ (77.16 ppm).

Chiral NMR Analysis: To distinguish between the (S) and (R) enantiomers, a chiral solvating

agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample.
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This induces diastereomeric interactions that can lead to the separation of signals for the

enantiomers, particularly for the protons on and adjacent to the chiral center.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 1,2-Epoxytetradecane is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. The data is

presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation from any impurities and for controlled introduction

into the ion source.

Ionization: Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) analyzer. The detector records the relative

abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of (S)-Dodecyloxirane.
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Workflow for Spectroscopic Analysis of (S)-Dodecyloxirane
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Caption: Workflow for the spectroscopic analysis of (S)-Dodecyloxirane.

This guide provides a summary of the available spectroscopic data for dodecyloxirane and

outlines the standard experimental procedures for their acquisition. For researchers focused on

the specific stereochemistry of (S)-Dodecyloxirane, further analysis using chiral techniques is

highly recommended to confirm enantiomeric purity and to observe any subtle stereospecific

spectral differences.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15225399?utm_src=pdf-body-img
https://www.benchchem.com/product/b15225399?utm_src=pdf-body
https://www.benchchem.com/product/b15225399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15225399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Analysis of (S)-Dodecyloxirane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-
dodecyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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